Metabolic Profiling and Analytical Characterization of Entacapone-3-β-D-Glucuronide
Metabolic Profiling and Analytical Characterization of Entacapone-3-β-D-Glucuronide
CAS Number: 158069-75-1 Technical Whitepaper | Version 2.0
Executive Summary
Entacapone-3-β-D-Glucuronide (CAS 158069-75-1) represents the primary Phase II metabolite of Entacapone, a specific and reversible catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.[1] In the context of drug metabolism and pharmacokinetics (DMPK), this metabolite is critical for two reasons: it serves as the major detoxification pathway mediated principally by UGT1A9 , and it acts as a circulating reservoir that—unlike acyl glucuronides—is generally considered chemically stable yet susceptible to specific hydrolysis and photo-isomerization.
This guide provides a rigorous technical framework for the synthesis, stabilization, and analytical quantification of Entacapone-3-β-D-Glucuronide, designed for researchers requiring high-fidelity metabolic data.
Physicochemical Profile & Stereochemistry
Entacapone exists as an (E)-isomer, which is the pharmacologically active form. The glucuronidation occurs primarily at the 3-hydroxyl position of the nitrocatechol ring. It is vital to note that while the glucuronidation itself does not alter the alkene geometry, the metabolite retains the parent drug's photosensitivity, leading to potential (E) to (Z) isomerization under ambient light.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | (2S,3S,4S,5R,6S)-6-[5-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Molecular Formula | C₂₀H₂₃N₃O₁₁ |
| Molecular Weight | 481.41 g/mol |
| Monoisotopic Mass | 481.1332 |
| Solubility | High in DMSO, Methanol; Moderate in Water (pH dependent) |
| pKa | ~4.5 (Carboxylic acid of glucuronic acid moiety) |
| Appearance | Yellow to Orange Solid (Nitrocatechol chromophore) |
| Key Risk | Photosensitive : Rapid degradation/isomerization under UV/VIS light.[1][2][3] |
Biosynthetic Enzymology
The formation of Entacapone-3-β-D-Glucuronide is a regioselective conjugation catalyzed by the Uridine 5'-diphospho-glucuronosyltransferase (UGT) superfamily.
Mechanistic Insight: Unlike many phenolic drugs that are metabolized by UGT1A1 or UGT1A6, Entacapone is an exceptionally high-affinity substrate for UGT1A9 (expressed primarily in the liver and kidney). The reaction involves the nucleophilic attack of the Entacapone 3-hydroxyl group onto the C1 carbon of UDP-glucuronic acid (UDPGA), resulting in an inversion of configuration (alpha to beta).
Visualization: Metabolic Pathway & Isomerization Risk
Figure 1: The primary metabolic pathway mediated by UGT1A9, highlighting the critical risk of photo-isomerization to the Z-isomer artifact.
Protocol: Enzymatic Synthesis (Biocatalysis)
For researchers unable to source the standard commercially, or those studying kinetic parameters, the following Self-Validating Protocol generates the metabolite using Human Liver Microsomes (HLM) or Recombinant UGT1A9.
Objective: Generate analytical-grade Entacapone-3-β-D-Glucuronide for LC-MS retention time confirmation.
Reagents
-
Enzyme Source: Recombinant Human UGT1A9 (preferred for purity) or HLM (20 mg/mL).
-
Substrate: Entacapone (10 mM in DMSO).
-
Cofactor: UDPGA (25 mM in water).
-
Pore Former: Alamethicin (25 µg/mL) – Critical for microsomal latency removal.
-
Buffer: Tris-HCl (100 mM, pH 7.4) + MgCl₂ (10 mM).
Step-by-Step Workflow
-
Activation (Pre-incubation):
-
Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Tris-HCl/MgCl₂ buffer.
-
Incubate on ice for 15 minutes. Why: This permeabilizes the microsomal membrane, allowing UDPGA access to the luminal active site of UGTs.
-
-
Reaction Assembly:
-
Add Entacapone (Final conc. 50 µM). Keep DMSO < 1%.
-
Pre-warm to 37°C for 3 minutes.
-
-
Initiation:
-
Add UDPGA (Final conc. 5 mM).
-
Incubate at 37°C with gentle shaking.
-
-
Time Course:
-
Run for 60 minutes. (UGT1A9 has a high Vmax for Entacapone; prolonged incubation may lead to hydrolysis).
-
-
Termination:
-
Add ice-cold Acetonitrile (1:1 v/v) containing Formic Acid (0.1%) .
-
Critical: The acidic quench stabilizes the glucuronide and precipitates proteins.
-
-
Clarification:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Supernatant contains the metabolite.
-
Analytical Characterization (LC-MS/MS)
The quantification of Entacapone-3-β-D-Glucuronide requires a negative ion mode method due to the carboxylic acid moiety on the glucuronic acid and the nitrocatechol nature of the aglycone.
Method Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis).
-
Ionization: Electrospray Ionization (ESI) – Negative Mode.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
Table 2: MRM Transitions (Negative Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Entacapone-Gluc | 480.1 [M-H]⁻ | 304.0 | -25 | Loss of Glucuronide (-176 Da) |
| Entacapone-Gluc | 480.1 [M-H]⁻ | 260.0 | -40 | Fragmentation of Nitrocatechol core |
| Entacapone (Parent) | 304.0 [M-H]⁻ | 260.0 | -30 | Decarboxylation/Nitro group loss |
Analytical Logic Diagram
Figure 2: Optimized LC-MS/MS workflow for the specific detection of the glucuronide conjugate.
Handling & Stability Guidelines
The scientific integrity of any study involving Entacapone-3-β-D-Glucuronide hinges on preventing artifactual isomerization.
-
Light Protection (Mandatory):
-
All procedures must be performed under monochromatic yellow light or in amber glassware.
-
Standard laboratory fluorescent light can induce E-to-Z isomerization within minutes.
-
-
pH Stability:
-
The ether glucuronide linkage is relatively stable compared to acyl glucuronides. However, avoid pH > 8.0 to prevent hydrolysis or ring opening.
-
Store samples in slightly acidic buffers (pH 4.0 - 6.0) or acidified organic solvents.[5]
-
-
Storage:
-
Lyophilized powder: -20°C (Stable > 1 year).
-
Solution (DMSO): -80°C (Stable ~3-6 months). Avoid repeated freeze-thaw cycles.
-
References
-
Lautala, P., et al. (2000).[3][6] "The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases." Drug Metabolism and Disposition, 28(12), 1385-1389.
-
FDA Access Data. (2003). "Comtan (Entacapone) Clinical Pharmacology Review." Center for Drug Evaluation and Research.
-
Wikberg, T., et al. (1993).[5] "Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans." Drug Metabolism and Disposition, 21(1), 81-92.[5]
-
PubChem Database. "Entacapone 3-beta-D-glucuronide (Compound)." National Library of Medicine.
-
Kiss, B., et al. (2020). "Targeted inhibition of gut bacterial β-glucuronidase activity enhances anticancer drug efficacy."[7] Proceedings of the National Academy of Sciences. (Referencing Entacapone glucuronidation dynamics).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. IMPROVED PROCESS FOR THE PREPARATION OF ENTACAPONE - Patent 1699753 [data.epo.org]
- 6. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Parkinson’s disease drug entacapone disrupts gut microbiome homeostasis via iron sequestration - PMC [pmc.ncbi.nlm.nih.gov]
